5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
478253-85-9 |
|---|---|
Molecular Formula |
C15H10ClFN4S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClFN4S/c16-12-7-3-2-6-11(12)14-19-20-15(22)21(14)18-9-10-5-1-4-8-13(10)17/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
UDTIYEIXMCGNIV-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
The core triazole-thiol scaffold is synthesized via cyclocondensation of thiocarbohydrazide 1 with 2-chlorobenzoic acid. In a representative procedure, equimolar quantities of thiocarbohydrazide and 2-chlorobenzoic acid are refluxed in aqueous formic acid (85–100°C, 4–6 hours). The reaction proceeds through intermediate thiocarbamoyl hydrazide formation, followed by intramolecular cyclization to yield 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol 2 (Figure 1A). Recrystallization from ethanol affords the product in 68–75% yield.
Key Reaction Conditions:
-
Solvent : Formic acid (85%) or trifluoroacetic acid
-
Temperature : Reflux (100–120°C)
-
Characterization :
Schiff Base Formation with 2-Fluorobenzaldehyde
Condensation of Primary Amine with Aldehyde
The Schiff base derivative is synthesized by reacting 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol 2 with 2-fluorobenzaldehyde. A mixture of 2 (1 mmol) and 2-fluorobenzaldehyde (1.2 mmol) in glacial acetic acid is refluxed for 3–5 hours (Figure 1B). The reaction is monitored via TLC (ethyl acetate/hexane, 3:7), and the product precipitates upon cooling. Filtration and washing with cold ethanol yield 5-(2-chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 3 in 70–82% purity.
Optimization Insights:
-
Catalyst : Acetic acid enhances imine formation via protonation of the aldehyde carbonyl.
-
Stoichiometry : Excess aldehyde (1.2 equiv.) drives the reaction to completion.
-
Yield Improvement : Recrystallization from ethanol/dichloromethane (1:1) increases purity to >95%.
Alternative Pathways via Potassium Salts and Hydrazine Derivatives
Synthesis via Potassium 2-(Substituted benzoyl)hydrazine-1-carbodithioate
An alternative route involves activating 2-chlorobenzoic acid with 1,1′-carbonyldiimidazole (CDI) in dry THF to form a mixed carbonic anhydride intermediate. Subsequent reaction with hydrazine monohydrate yields 2-(2-chlorobenzoyl)hydrazine-1-carbodithioate 4 as a potassium salt (Scheme 3). Refluxing 4 with hydrazine monohydrate in water followed by acidification with HCl affords the triazole-thiol intermediate 2 , which is then condensed with 2-fluorobenzaldehyde as described in Section 2.
Advantages:
-
Higher Atom Economy : Avoids excess solvent use in cyclocondensation.
-
Purity : Potassium salt intermediates facilitate purification via filtration.
Spectroscopic and Chromatographic Characterization
Structural Validation
¹H NMR (600 MHz, DMSO-d₆) of 3 exhibits:
ESI-MS : m/z 349.8 [M+H]⁺ (calculated for C₁₅H₁₀ClFN₄S: 348.02).
Purity Assessment via HPLC
Reverse-phase HPLC (acetonitrile/water with 0.1% TFA, 80:20) confirms ≥95% purity for 3 with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Byproduct Formation During Cyclocondensation
Excessive heating or prolonged reflux generates hydrolyzed byproducts (e.g., thioureas). Mitigation includes:
Chemical Reactions Analysis
Oxidation of the Thiol Group
The -SH group in the triazole core undergoes oxidation to form disulfides or thiolsulfinate intermediates under oxidative conditions. This reaction is critical for stability and reactivity:
Conditions : Oxidizing agents (e.g., H₂O₂, air exposure).
Implications : Disulfide formation alters solubility and biological activity.
Hydrolysis of the Benzylideneamino Group
The benzylideneamino (-CH=N-) moiety undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine and aldehyde:
Conditions : Dilute HCl or NaOH, aqueous ethanol.
Significance : Reversible conversion between Schiff base and amine/aldehyde forms.
Substitution Reactions
The triazole ring and aromatic substituents (e.g., fluorophenyl, chlorophenyl) participate in nucleophilic substitution and electrophilic aromatic reactions. For example:
-
Fluorine substitution : Electron-withdrawing effects enhance reactivity in aromatic electrophilic substitution.
-
Chlorine substitution : Ortho/para-directing effects influence regioselectivity in further functionalization.
Table 2: Reaction Conditions and Outcomes
| Reaction Type | Conditions | Product | Relevance |
|---|---|---|---|
| Oxidation | H₂O₂, air | Disulfide | Stability, bioactivity |
| Hydrolysis | Dilute HCl/NaOH | Amine + aldehyde | Reversible functionalization |
| Substitution | Electrophiles (e.g., NO₂⁺) | Aromatic derivatives | Drug discovery (e.g., anticancer) |
Electron-Withdrawing Effects
The fluorine and chlorine substituents enhance the electron-deficient nature of the triazole ring, influencing reactivity:
-
Fluorine : Strong electron withdrawal stabilizes intermediates in substitution reactions.
-
Chlorine : Modulates aromatic substitution patterns (e.g., meta-direction).
Biological Interactions
While not a direct chemical reaction, the compound’s structural features enable interactions with biomolecular targets (e.g., enzymes, DNA):
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research has shown that compounds similar to 5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibit notable antibacterial and antifungal activities. For instance, studies indicate that triazoles can effectively inhibit the growth of various pathogens, making them valuable in treating infections .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy .
Corrosion Inhibition
Corrosion inhibitors are essential in protecting metals from degradation. Recent studies have highlighted the effectiveness of triazole derivatives as ecological corrosion inhibitors. For instance:
| Triazole Derivative | Inhibition Efficiency (%) | Medium |
|---|---|---|
| 5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | TBD | TBD |
| 3-Bromo-4-fluoro-benzylidene-[1,2,4]triazol-4-yl-amine | 85.05% at 3.2 mM | 0.5 M HCl |
| 3,5-Bis(4-chlorophenyl)-4-amino-1,2,4-triazole | 86.20% at 1.0 × 10^{-3} M | 2 M H₃PO₄ |
These findings indicate that triazole derivatives can significantly reduce corrosion rates in acidic environments, which is critical for industrial applications .
Antioxidant Activity
The ability of compounds to scavenge free radicals is crucial for their potential use as antioxidants. The antiradical activity of triazole derivatives has been extensively studied:
- Study Methodology : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the antiradical activity of these compounds.
| Concentration (M) | Antiradical Effect (%) |
|---|---|
| 88.89% | |
| 53.78% |
The results indicate that the compound exhibits strong antiradical properties comparable to well-known antioxidants like ascorbic acid .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that a derivative of the triazole compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis and function.
Case Study 2: Corrosion Inhibition
Research conducted on the corrosion inhibition properties of triazole derivatives revealed that they form protective films on metal surfaces when exposed to corrosive environments. This was validated through electrochemical impedance spectroscopy (EIS), showing reduced corrosion rates.
Case Study 3: Antioxidant Properties
In another study focusing on antioxidant activity, various triazole derivatives were tested against DPPH radicals, showcasing a structure–activity relationship where specific substitutions enhanced radical scavenging capabilities.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl and fluorobenzylidene groups enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Melting Point: Not explicitly reported in evidence, but analogous triazole-3-thiols with similar substituents exhibit melting points between 70–198°C .
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to the thiol and aromatic groups.
- Bioactivity: Potential applications in corrosion inhibition , antimicrobial activity , and enzyme inhibition (e.g., alkaline phosphatase) .
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Melting Points: Fluorinated derivatives generally have higher melting points (e.g., 162–198°C for 2-fluoro/chloro analogs ) compared to non-halogenated compounds (70–80°C ).
- Solubility : Aliphatic chain-containing derivatives (e.g., dec-9-en-1-yl) are more soluble in organic solvents like ethyl acetate/hexane mixtures .
Biological Activity
5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound within the triazole family that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a triazole ring with a thiol group and substituents that enhance its biological activity. The synthesis typically involves the condensation of 2-fluorobenzaldehyde with 5-amino-4H-1,2,4-triazole-3-thiol under acidic conditions, often using solvents like ethanol or methanol. This process yields the target compound through several reaction steps, including refluxing to ensure complete reaction .
Antimicrobial Properties
Research indicates that 5-(2-chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. The presence of the thiol group is crucial for this activity, as it enhances the compound's reactivity towards microbial enzymes and cell membranes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The mechanism of action appears to involve apoptosis induction and inhibition of cell migration in cancer cells .
Table 1: Summary of Biological Activities
| Biological Activity | Cell Lines Tested | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria | - | |
| Anticancer | IGR39 | 6.2 | |
| MDA-MB-231 | 27.3 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance, it may disrupt cellular functions by inhibiting essential enzymes or altering membrane integrity in microbial cells. In cancer cells, the compound's ability to induce apoptosis and inhibit migration is particularly noteworthy .
Case Studies
In a recent study evaluating a series of triazole derivatives, researchers found that compounds similar to 5-(2-chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol showed enhanced selectivity towards cancer cells over normal cells. The most active derivatives were identified through MTT assays and exhibited low toxicity towards non-cancerous cell lines .
Q & A
Q. Basic Research Focus
- Salt formation : React with sodium bicarbonate to form water-soluble thiolate salts .
- Prodrug design : Synthesize S-alkyl derivatives (e.g., methyl or ethyl esters) to enhance membrane permeability .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to increase aqueous stability .
How can researchers validate the antioxidant activity of this compound using standardized assays?
Q. Advanced Research Focus
- DPPH assay : Prepare a 0.1 mM DPPH solution in ethanol. Incubate with the compound (10–100 µM) for 30 min. Measure absorbance at 517 nm; calculate scavenging activity relative to ascorbic acid .
- FRAP assay : Mix compound with TPTZ reagent; measure Fe reduction at 593 nm. Compare to FeSO standards .
- ROS inhibition : Use cell-based assays (e.g., HDCFDA staining in RAW 264.7 macrophages) to quantify intracellular ROS suppression .
What computational tools are effective for predicting the pharmacokinetic properties of this compound?
Q. Advanced Research Focus
- ADMET prediction : Use SwissADME or pkCSM to estimate logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess stability in biological membranes .
- Metabolite prediction : Employ GLORY or Meteor software to identify potential Phase I/II metabolites (e.g., sulfation or glutathione adducts) .
How can structural modifications enhance selectivity toward bacterial targets over mammalian cells?
Q. Advanced Research Focus
- Target-specific design : Introduce substituents that exploit bacterial enzyme differences (e.g., 2-fluorobenzylidene for penicillin-binding protein inhibition) .
- Cytotoxicity screening : Compare IC values in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HEK-293) cell lines.
- Bioisosteric replacement : Replace the thiol group with a sulfonamide to reduce off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
